molecular formula C12H21N B14487746 Pyrrolidine, 1-(2,7-octadienyl)- CAS No. 63407-63-6

Pyrrolidine, 1-(2,7-octadienyl)-

Cat. No.: B14487746
CAS No.: 63407-63-6
M. Wt: 179.30 g/mol
InChI Key: BHPAJQFGKLIYBS-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(2,7-octadienyl)- is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,7-octadienyl group. Pyrrolidines are known for their significant role in medicinal chemistry and organic synthesis due to their unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 1-(2,7-octadienyl)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 2,7-octadienyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, allowing it to act as a nucleophile and attack the electrophilic carbon of the 2,7-octadienyl halide .

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves catalytic hydrogenation of pyrrole or its derivatives. The process may include the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions. This method ensures high yield and purity of the desired pyrrolidine derivative .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(2,7-octadienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include pyrrolidine N-oxides, reduced pyrrolidine derivatives, and various substituted pyrrolidines depending on the specific reagents and conditions used .

Scientific Research Applications

Pyrrolidine, 1-(2,7-octadienyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Pyrrolidine derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of pyrrolidine, 1-(2,7-octadienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific biological system and the nature of the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-(2,7-octadienyl)- is unique due to the presence of the 2,7-octadienyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential for diverse applications compared to its simpler analogs .

Properties

CAS No.

63407-63-6

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

1-octa-2,7-dienylpyrrolidine

InChI

InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h2,6-7H,1,3-5,8-12H2

InChI Key

BHPAJQFGKLIYBS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CCN1CCCC1

Origin of Product

United States

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